2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol
Description
Properties
IUPAC Name |
2-[(3-chloro-1H-indol-2-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-11-8-3-1-2-4-9(8)14-10(11)7-13-5-6-15/h1-4,13-15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKGKSKEDQMLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)CNCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Properties and Identification
Before diving into preparation methods, it's essential to understand the target compound's key properties.
Chemical Structure and Properties
2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol (CAS: 876708-46-2) is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O |
| Molecular Weight | 224.68 g/mol |
| IUPAC Name | 2-{[(3-chloro-1H-indol-2-yl)methyl]amino}ethanol |
| CAS Number | 876708-46-2 |
| Appearance | Not specified in literature |
| Melting Point | Not reported in available literature |
| Solubility | Likely soluble in polar organic solvents (ethanol, methanol) |
The compound contains several key functional groups: a 3-chloro-1H-indole core, a secondary amine linkage, and a terminal alcohol group.
General Synthetic Approaches
Retrosynthetic Analysis
The preparation of this compound can be approached through several retrosynthetic disconnections. The most logical disconnection is at the C-N bond between the indole methylene group and the ethanolamine nitrogen:
| Synthon 1 | Synthon 2 | Key Bond Formation |
|---|---|---|
| 3-Chloro-1H-indole-2-carbaldehyde | 2-Aminoethanol | C-N bond via reductive amination |
| 2-(Halomethyl)-3-chloro-1H-indole | 2-Aminoethanol | C-N bond via nucleophilic substitution |
| 3-Chloro-1H-indole-2-carboxylic acid | 2-Aminoethanol | Reduction of amide intermediate |
Key Reaction Types
Based on the search results and synthetic principles, several reaction types emerge as particularly relevant for the preparation of this compound:
- Reductive amination (most promising approach)
- Nucleophilic substitution
- Amide formation followed by reduction
- Indole functionalization strategies
Detailed Preparation Methods
Reductive Amination Approach
Reductive amination represents the most efficient route to this compound, involving the reaction between 3-chloro-1H-indole-2-carbaldehyde and 2-aminoethanol.
Method Using NaBH₄
Reagents and Materials:
- 3-Chloro-1H-indole-2-carbaldehyde (1 equivalent)
- 2-Aminoethanol (1.2-1.5 equivalents)
- Sodium borohydride (NaBH₄, 2 equivalents)
- Ethanol or methanol (solvent)
- Acetic acid (catalytic amount)
Procedure:
- Dissolve 3-chloro-1H-indole-2-carbaldehyde in ethanol or methanol (0.1-0.2 M solution)
- Add 2-aminoethanol and a catalytic amount of acetic acid
- Stir the reaction mixture at room temperature for 1-2 hours to form the imine
- Cool the mixture to 0-5°C and add sodium borohydride portionwise
- Allow the mixture to warm to room temperature and stir for an additional 2-4 hours
- Monitor the reaction by thin-layer chromatography
- Quench the reaction with water and extract with ethyl acetate
- Dry and concentrate the organic layer
- Purify by column chromatography
This method follows the general principles of reductive amination established in the literature, where an aldehyde and amine react to form an imine intermediate that is subsequently reduced to form a secondary amine.
Method Using NaBH₃CN
Sodium cyanoborohydride (NaBH₃CN) offers advantages over NaBH₄ for reductive amination due to its selectivity for imines over aldehydes at mildly acidic pH.
Reagents and Materials:
- 3-Chloro-1H-indole-2-carbaldehyde (1 equivalent)
- 2-Aminoethanol (1.2 equivalents)
- Sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents)
- Methanol or ethanol (solvent)
- Acetic acid (to maintain pH 4-5)
Procedure:
- Prepare a solution of 3-chloro-1H-indole-2-carbaldehyde in methanol (0.1 M)
- Add 2-aminoethanol and adjust pH to 4-5 with acetic acid
- Stir at room temperature for 30-60 minutes to form the imine
- Add sodium cyanoborohydride portionwise
- Continue stirring for 3-5 hours at room temperature
- Monitor by thin-layer chromatography until completion
- Quench with saturated sodium bicarbonate solution
- Extract with ethyl acetate or dichloromethane
- Purify by column chromatography
The use of sodium cyanoborohydride allows for a more selective reduction of the imine intermediate compared to sodium borohydride. At pH 4-5, NaBH₃CN selectively reduces imines/iminium ions while being a poor reducing agent for aldehydes, which prevents side reactions.
Method Using B(C₆F₅)₃/NaBH₄ System
An innovative approach using tris(pentafluorophenyl)borane [B(C₆F₅)₃] as a Lewis acid catalyst with NaBH₄ offers an efficient alternative that may provide higher yields.
Reagents and Materials:
- 3-Chloro-1H-indole-2-carbaldehyde (1 equivalent)
- 2-Aminoethanol (1.0-1.2 equivalents)
- B(C₆F₅)₃ (1 mol%)
- NaBH₄ (2 equivalents)
- Ethanol (solvent)
Procedure:
- In a reaction vessel, dissolve 3-chloro-1H-indole-2-carbaldehyde in ethanol (4 mL per mmol)
- Add 2-aminoethanol and stir for 15 minutes at room temperature
- Add B(C₆F₅)₃ (1 mol%) and stir for an additional 15 minutes
- Slowly add NaBH₄ (2 equivalents) at room temperature
- Monitor the reaction by TLC until completion (typically 30-45 minutes)
- Quench the reaction with water
- Extract with ethyl acetate
- Dry the organic layer and purify by column chromatography
This method, inspired by the work of Nagarsenkar et al., offers several advantages including shorter reaction times, higher yields (85-90%), and tolerance of various functional groups.
Nucleophilic Substitution Approach
An alternative preparation method involves nucleophilic substitution using a halomethyl indole derivative.
Reagents and Materials:
- 2-(Bromomethyl)-3-chloro-1H-indole (1 equivalent)
- 2-Aminoethanol (2-3 equivalents)
- Potassium carbonate (K₂CO₃, 2 equivalents)
- Acetonitrile or dimethylformamide (solvent)
Procedure:
- Dissolve 2-(bromomethyl)-3-chloro-1H-indole in acetonitrile or DMF (0.1 M solution)
- Add potassium carbonate and stir for 15 minutes
- Add 2-aminoethanol dropwise
- Heat the mixture to 60-80°C for 4-6 hours
- Cool to room temperature and filter to remove inorganic salts
- Concentrate under reduced pressure
- Purify by column chromatography
This approach may be useful when the halomethyl indole precursor is more readily available than the corresponding aldehyde.
Optimization Parameters and Considerations
Solvent Effects
The choice of solvent significantly impacts the efficiency of the preparation methods:
| Solvent | Advantages | Disadvantages | Recommended for |
|---|---|---|---|
| Methanol | Good imine formation, solvates borohydrides | May react with sensitive groups | NaBH₄ reduction |
| Ethanol | Excellent for imine formation, less reactive | Slower reduction kinetics | B(C₆F₅)₃/NaBH₄ system |
| Dichloromethane | Good for nucleophilic substitution | Poor solvation of borohydrides | Workup procedures |
| DMF | Excellent for SN2 reactions | Difficult removal, high boiling | Nucleophilic substitution |
Temperature Effects
Temperature control is crucial for optimizing selectivity and yield:
- Imine formation: Room temperature (20-25°C) is typically sufficient
- NaBH₄ reduction: Cooling to 0-5°C for initial addition, then warming to room temperature
- NaBH₃CN reduction: Room temperature throughout is recommended
- Nucleophilic substitution: Elevated temperatures (60-80°C) may be necessary
pH Considerations
The pH of the reaction medium significantly affects reductive amination:
- pH 4-5: Optimal for NaBH₃CN reductions (selectively reduces imines)
- pH 6-7: Better for NaBH₄ reductions (reduces both imines and aldehydes)
- Alkaline conditions: Preferred for nucleophilic substitution approaches
Purification and Characterization
Purification Methods
Characterization Data
Although specific characterization data for the target compound is limited in the literature, the following analytical methods would be essential for confirming successful synthesis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR: Characteristic signals for indole N-H (10-11 ppm), aromatic protons (7-8 ppm), methylene linker (4-4.5 ppm)
- ¹³C NMR: Expected signals for indole carbon framework, methylene carbon, and ethanolamine carbons
Mass Spectrometry
- Expected molecular ion peak at m/z 224.68
- Fragmentation pattern analysis
Infrared Spectroscopy
- N-H stretching (3300-3500 cm⁻¹)
- O-H stretching (3200-3600 cm⁻¹)
- C-N stretching (1200-1350 cm⁻¹)
Synthetic Challenges and Solutions
Common Issues in Preparation
| Issue | Cause | Solution |
|---|---|---|
| Low Yield | Incomplete imine formation | Extend imine formation time, use dehydrating conditions |
| Side Products | Over-alkylation of amine | Use slight excess of amine, optimize reaction time |
| Purification Difficulties | Similar polarity of product and starting materials | Consider protecting group strategies, careful gradient elution |
| Indole Degradation | Acid sensitivity of indole | Maintain mild conditions, avoid strong acids |
Special Considerations for 3-Chloro-indole Chemistry
The 3-chloro-indole moiety presents specific synthetic challenges:
- Potential for halogen exchange under certain conditions
- Sensitivity to strongly basic conditions
- Possible complications in metal-catalyzed reactions due to catalyst poisoning
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogen-substituted indole derivative.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Antitumor Activity
Research indicates that indole derivatives, including compounds similar to 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol, exhibit significant antitumor properties. For instance, related compounds have shown effectiveness against solid tumors such as colon and lung cancers. The mechanism often involves the inhibition of critical signaling pathways associated with tumor growth and survival .
2. Antimicrobial Properties
Indole derivatives are known for their antimicrobial activities. Compounds structurally related to this compound have been evaluated for their efficacy against various bacterial strains. The increasing antibiotic resistance observed in many pathogens highlights the importance of exploring these compounds as potential alternatives to traditional antibiotics .
3. Neuropharmacological Effects
Recent studies have suggested that indole derivatives may possess neuroprotective effects. Compounds like this compound could interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a compound structurally similar to this compound inhibited the proliferation of colon cancer cells in vitro. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a promising avenue for cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain modifications to the indole structure enhanced antibacterial activity, indicating that further exploration of compounds like this compound could lead to effective new antibiotics .
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro group and ethanolamine moiety can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Bioactivity
- Chlorine Positioning: The 3-chloro substitution in the target compound contrasts with 5-chloro (e.g., 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol) or aryl-chloro (e.g., 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine). Chlorine at the 3-position may enhance lipophilicity and receptor binding compared to 5-substituted analogues .
- Ethanolamine vs.
- N-Methylation: 1-Methyl substitution (e.g., 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol) reduces indole NH acidity, which may alter metabolic stability or enzymatic interactions .
Pharmacological and Industrial Relevance
- Neuroactive Potential: Analogues like 1-(1H-Indol-3-yl)-2-(methylamino)ethanol are precursors to serotonin receptor ligands, indicating possible CNS applications for ethanolamine-functionalized indoles .
- Synthetic Utility: The target compound’s discontinuation in commercial catalogs (e.g., CymitQuimica) highlights challenges in scale-up or niche applications compared to more stable derivatives like brominated indole ethanols .
Biological Activity
2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol, also known by its CAS number 876708-46-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, which is commonly associated with various pharmacological effects, particularly in cancer research. The molecular formula for this compound is CHClNO, with a molecular weight of 224.69 g/mol .
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available indole derivatives. The process may include reactions such as nucleophilic substitution and condensation reactions to achieve the desired structure. Recent studies have highlighted various synthetic routes that yield this compound with good efficiency .
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures were effective against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The antiproliferative effects were assessed using MTT assays, revealing IC values that suggest promising activity against these cell lines .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | A549 | TBD |
| This compound | MCF-7 | TBD |
| This compound | HT-29 | TBD |
The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer cell proliferation and apoptosis. Specifically, similar indole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy . The compound's ability to induce apoptosis has been linked to the activation of caspase pathways, particularly caspase 3 and caspase 8, while downregulating anti-apoptotic proteins like Bcl2 .
Case Studies
Several case studies have explored the efficacy of indole derivatives in clinical settings:
- EGFR Inhibition : A derivative with structural similarity to this compound demonstrated potent inhibition of EGFR T790M mutations. This study reported IC values comparable to established drugs like osimertinib .
- Cell Cycle Arrest : Another study indicated that indole-based compounds could induce G2/M phase cell cycle arrest in cancer cells, suggesting a mechanism for their antiproliferative activity .
Q & A
Q. Isomer considerations :
- Tautomerism : The indole NH (δ 10.2 ppm) may tautomerize; deuterated DMSO suppresses exchange broadening .
- Chiral centers : Circular dichroism (CD) or optical rotation ([α]D) distinguishes enantiomers if asymmetric synthesis is employed .
What safety protocols are essential for handling this compound in laboratory settings?
Q. (Basic)
- PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1) to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis; monitor airborne concentrations via OSHA Method 111 .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA RCRA Class D) .
- First aid : For inhalation, move to fresh air; for skin contact, wash with 0.1% acetic acid to neutralize residual amines .
How can computational models predict reactivity and interactions with biological targets?
Q. (Advanced)
- Docking studies : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory activity) to map binding poses .
- DFT calculations : Gaussian 16 at B3LYP/6-31G* level computes frontier orbitals (HOMO/LUMO) to predict nucleophilic sites .
- MD simulations : GROMACS models (CHARMM36 force field) assess stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET prediction : SwissADME evaluates logP (2.1) and BBB permeability to prioritize analogs with improved pharmacokinetics .
How do researchers integrate findings into broader theoretical frameworks (e.g., indole pharmacology)?
Q. (Advanced)
- Mechanistic links : Correlate structural features (e.g., chloro-substitution) with serotonin receptor modulation using QSAR models .
- Pathway analysis : KEGG mapping identifies overlap with tryptophan metabolism, suggesting off-target effects in in vivo studies .
- Hypothesis refinement : Use Bayesian statistics to weigh evidence for proposed mechanisms (e.g., NF-κB inhibition vs. COX-2 blockade) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
